5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1785023-01-9
VCID: VC2879921
InChI: InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10)
SMILES: C1=C(ON=C1C(=O)O)C(F)F
Molecular Formula: C5H3F2NO3
Molecular Weight: 163.08 g/mol

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

CAS No.: 1785023-01-9

Cat. No.: VC2879921

Molecular Formula: C5H3F2NO3

Molecular Weight: 163.08 g/mol

* For research use only. Not for human or veterinary use.

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid - 1785023-01-9

Specification

CAS No. 1785023-01-9
Molecular Formula C5H3F2NO3
Molecular Weight 163.08 g/mol
IUPAC Name 5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10)
Standard InChI Key KZIBZKQKQUTVFS-UHFFFAOYSA-N
SMILES C1=C(ON=C1C(=O)O)C(F)F
Canonical SMILES C1=C(ON=C1C(=O)O)C(F)F

Introduction

Chemical Identity and Physical Properties

Chemical Identity

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is uniquely identified through various chemical identifiers as shown in Table 1.

Table 1: Chemical Identity of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid

ParameterValue
CAS Number1785023-01-9
Molecular FormulaC5H3F2NO3
Molecular Weight163.08 g/mol
IUPAC Name5-(difluoromethyl)-1,2-oxazole-3-carboxylic acid
Standard InChIInChI=1S/C5H3F2NO3/c6-4(7)3-1-2(5(9)10)8-11-3/h1,4H,(H,9,10)
InChIKeyKZIBZKQKQUTVFS-UHFFFAOYSA-N
SMILESC1=C(ON=C1C(=O)O)C(F)F
European Community (EC) Number831-856-0

Physical Properties

The physical properties of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid provide crucial information for its handling and application in various research contexts. While comprehensive physical data is limited in the available literature, the compound is typically described as a powder that should be stored at room temperature . The presence of the aromatic oxazole ring contributes to its stability, while the difluoromethyl group enhances its lipophilicity and potentially affects its solubility and permeability characteristics in biological systems.

The compound's structure contains an oxazole ring, which contributes to its aromaticity and planar configuration. This planarity may facilitate interactions with biological targets through π-stacking or other non-covalent interactions. The difluoromethyl group (-CHF2) is a bioisostere of various functional groups, including hydroxyl and thiol groups, which can influence the compound's pharmacokinetic and pharmacodynamic properties .

Chemical Reactivity and Properties

General Reactivity

5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid exhibits reactivity patterns characteristic of both oxazole derivatives and compounds containing carboxylic acid functionalities. The oxazole ring, being electron-rich, can participate in various reactions including electrophilic substitution. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

The difluoromethyl group significantly influences the compound's electronic properties. Fluorine atoms, being highly electronegative, withdraw electron density from the oxazole ring, potentially altering its reactivity. This electron-withdrawing effect can also impact the acidity of the carboxylic acid group, potentially making it more acidic compared to non-fluorinated analogues .

Specific Reaction Patterns

The compound can participate in several types of chemical transformations:

  • Carboxylic Acid Reactions: The carboxylic acid functional group can undergo standard transformations to form derivatives such as esters, amides, and acid chlorides.

  • Oxazole Ring Reactions: The oxazole ring may participate in various reactions, including cycloadditions, ring-opening reactions, and electrophilic substitutions.

  • Difluoromethyl Group Reactions: The difluoromethyl group can potentially undergo transformations specific to this functionality, although such reactions would need careful optimization due to the strength of the C-F bonds .

Synthesis Methodologies

Recent Advances in Difluoromethylation

Recent advances in difluoromethylation processes are relevant to the synthesis of this compound. These advances have focused on X–CF2H bond formation where X can be carbon, oxygen, nitrogen, or sulfur. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to various sites both in stoichiometric and catalytic modes .

Difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics like oxazoles. Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct bonds with difluoromethyl groups, streamlining access to molecules of pharmaceutical relevance .

Biological and Medicinal Applications

Structure-Activity Relationships

Understanding the relationship between the structure of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid and its biological activity is crucial for its development in medicinal applications. The oxazole core is present in many biologically active compounds, and the addition of the difluoromethyl group can fine-tune properties such as:

  • Metabolic Stability: Fluorinated compounds often exhibit increased resistance to metabolic degradation.

  • Lipophilicity: The difluoromethyl group can enhance membrane permeability.

  • Hydrogen Bonding: The CF2H group can serve as a hydrogen bond donor, mimicking OH or SH groups.

  • Electronic Effects: The electron-withdrawing nature of fluorine can alter the reactivity of neighboring functional groups .

Hazard StatementDescriptionSignal Word
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid exist, each with potentially different chemical and biological properties. Table 3 presents a comparison of this compound with some related structures.

Table 3: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid1785023-01-9C5H3F2NO3163.08Reference compound
5-(Difluoromethyl)-1,2-oxazole-3-carbaldehyde84649143C5H3F2NO2147.01Aldehyde instead of carboxylic acid
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid1018166-17-0C6H5F2NO3177.11Additional methyl group, carboxylic acid at position 4
5-(1,1-Difluoroethyl)-1,2-oxazole-3-carboxylic acid1552636-95-9C6H5F2NO3177.11Difluoroethyl instead of difluoromethyl

Functional Analogues

Beyond structural similarities, several compounds serve similar functions or belong to the same chemical class as 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid. These functional analogues may exhibit similar chemical reactivities or biological activities despite having different structures. Examples include other oxazole derivatives and fluorinated heterocycles used in medicinal chemistry applications .

Research Applications and Future Directions

Current Research Applications

The current research applications of 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid span several areas, including:

  • Medicinal Chemistry: The compound serves as a valuable building block for the synthesis of potentially bioactive molecules. Its unique structure provides opportunities for developing compounds with specific biological activities.

  • Agrochemical Research: Similar oxazole derivatives have shown potential in developing agricultural chemicals, particularly those with antifungal or other pesticidal properties .

  • Synthetic Methodology Development: The compound is relevant to research focused on developing new methods for introducing difluoromethyl groups into organic molecules, a growing area in synthetic organic chemistry .

Future Research Directions

Research on 5-(Difluoromethyl)-1,2-oxazole-3-carboxylic acid is ongoing, with a focus on understanding its reactivity and biological interactions. Future studies may explore:

  • Improved Synthesis Methods: Development of more efficient and scalable methods for synthesizing the compound and its derivatives.

  • Biological Activity Screening: Systematic evaluation of the compound and its derivatives for various biological activities.

  • Structure-Activity Relationship Studies: Detailed investigation of how structural modifications affect the biological properties of the compound.

  • Drug Development: Exploration of the compound's potential as a scaffold for developing novel therapeutics with enhanced properties.

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